
2,2,2-trifluoroethyl N-(2-methoxy-5-methylphenyl)carbamate
Overview
Description
2,2,2-trifluoroethyl N-(2-methoxy-5-methylphenyl)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and various applications. It is known for its unique structural features, including the presence of trifluoromethyl and carbamate groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(2-methoxy-5-methylphenyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with N-(2-methoxy-5-methylphenyl)isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme can be represented as follows:
2,2,2-trifluoroethanol+N-(2-methoxy-5-methylphenyl)isocyanate→2,2,2-trifluoroethyl N-(2-methoxy-5-methylphenyl)carbamate
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl N-(2-methoxy-5-methylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction may produce reduced carbamate compounds.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile reagent in organic synthesis. It can act as a building block for the creation of more complex molecules, facilitating the development of various chemical compounds with enhanced properties.
Application | Description |
---|---|
Organic Synthesis | Used as a reagent and building block for complex molecules. |
Research indicates that 2,2,2-trifluoroethyl N-(2-methoxy-5-methylphenyl)carbamate exhibits significant biological activity. Studies have focused on its effects on various biological pathways, particularly in the context of drug development.
Biological Activity | Effects |
---|---|
Anti-inflammatory | Inhibits COX enzymes, modulating inflammatory pathways. |
Analgesic | Exhibits pain-relieving properties in preliminary studies. |
Medicinal Chemistry
Ongoing research is exploring the compound's potential therapeutic applications. Its structural features may enhance lipophilicity and metabolic stability, making it a candidate for drug formulation.
Therapeutic Application | Potential Benefits |
---|---|
Drug Development | May lead to new treatments for inflammatory diseases and cancer. |
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials that exhibit unique properties due to the presence of trifluoromethyl and carbamate groups.
Industrial Use | Description |
---|---|
Specialty Chemicals | Production of materials with enhanced properties. |
Anti-Cancer Activity
A study reported significant cytotoxic effects against various cancer cell lines when using trifluoromethyl-substituted carbamates. The mechanism involved apoptosis induction through mitochondrial pathways.
Neuroprotective Effects
Research highlighted the neuroprotective potential of similar compounds in models of neurodegeneration, suggesting that modifications like those in this compound could pave the way for treatments for conditions such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(2-methoxy-5-methylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and carbamate moiety play crucial roles in its activity. The compound may act by inhibiting or modulating the activity of certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate
- 2,2,2-trifluoroethyl N-(2-methylphenyl)carbamate
- 2,2,2-trifluoroethyl N-(2-methoxy-4-methylphenyl)carbamate
Uniqueness
2,2,2-trifluoroethyl N-(2-methoxy-5-methylphenyl)carbamate is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Biological Activity
2,2,2-Trifluoroethyl N-(2-methoxy-5-methylphenyl)carbamate, a compound with the molecular formula and a molecular weight of 263.22 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Property | Details |
---|---|
Chemical Formula | C₁₁H₁₂F₃NO₃ |
Molecular Weight | 263.22 g/mol |
IUPAC Name | This compound |
Appearance | Powder |
Storage Temperature | Room Temperature |
The trifluoroethyl group in this compound is known for enhancing lipophilicity and metabolic stability, which can influence its interaction with biological targets. The presence of the methoxy and methyl groups on the phenyl ring may also contribute to its biological activity by modulating receptor binding and enzyme inhibition.
In Vitro Studies
Research indicates that fluorinated compounds often exhibit enhanced activity against various biological targets due to their unique electronic properties. For instance, studies have shown that trifluoromethyl groups can significantly increase the potency of compounds in inhibiting specific enzymes or receptors.
- Enzyme Inhibition : The incorporation of a trifluoroethyl moiety has been linked to improved inhibition of enzymes such as cyclooxygenase (COX) and certain proteases. This is attributed to the electron-withdrawing nature of the trifluoroethyl group, which stabilizes transition states during enzymatic reactions .
- Receptor Binding : Compounds containing trifluoromethyl groups have demonstrated increased affinity for serotonin receptors (5-HT), suggesting that this compound may possess psychoactive properties or therapeutic potential in treating mood disorders .
In Vivo Studies
Preliminary in vivo studies have indicated that this compound exhibits anti-inflammatory and analgesic effects, likely due to its ability to inhibit COX enzymes and modulate inflammatory pathways. Further research is needed to fully elucidate these effects and their clinical relevance.
Case Studies
- Anti-Cancer Activity : A study focusing on trifluoromethyl-substituted carbamates reported significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of similar compounds in models of neurodegeneration, suggesting that modifications like those found in this compound could lead to new treatments for conditions such as Alzheimer's disease .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-methoxy-5-methylphenyl)carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3/c1-7-3-4-9(17-2)8(5-7)15-10(16)18-6-11(12,13)14/h3-5H,6H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKPVQOGJSJTEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)OCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601192311 | |
Record name | 2,2,2-Trifluoroethyl N-(2-methoxy-5-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601192311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087788-53-1 | |
Record name | 2,2,2-Trifluoroethyl N-(2-methoxy-5-methylphenyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1087788-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trifluoroethyl N-(2-methoxy-5-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601192311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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